z-DEVD-cmk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

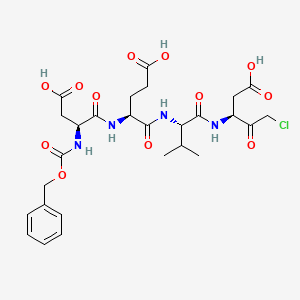

Molecular Formula |

C27H35ClN4O12 |

|---|---|

Molecular Weight |

643.0 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,23-/m0/s1 |

InChI Key |

GRXANEWUMQJHCJ-ORQYLMBXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

DEVD |

Synonyms |

enzyloxycarbonyl aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone Z-Asp-Glu-Val-Asp-chloromethyl ketone Z-DEVD-cmk |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of z-DEVD-cmk

An In-depth Technical Guide to the Mechanism of Action of z-DEVD-cmk

Introduction

This compound (Z-Asp-Glu-Val-Asp-chloromethylketone) is a synthetic tetrapeptide that serves as a potent and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade.[1] Due to its cell-permeable nature, it is widely utilized in cellular and in vivo studies to investigate the role of caspase-3 in programmed cell death and to explore therapeutic strategies targeting apoptosis. This guide provides a comprehensive overview of its mechanism of action, target specificity, and application in experimental research for scientists and drug development professionals. A closely related compound, Z-DEVD-fmk (fluoromethylketone), functions via an almost identical mechanism and is often used interchangeably in research.[2][3][4][5][6]

Core Mechanism of Action

The inhibitory action of this compound is a direct consequence of its structural mimicry of the natural caspase-3 substrate recognition sequence, Asp-Glu-Val-Asp (DEVD).[7][8] Caspases are cysteine-aspartic proteases, meaning they utilize a catalytic cysteine residue in their active site to cleave target proteins specifically after an aspartate residue.[7][8][9]

The mechanism unfolds as follows:

-

Substrate Recognition: The DEVD peptide sequence of this compound is recognized by and binds to the substrate-binding pocket of caspase-3.[10] The S1 pocket of the enzyme has a strong preference for the aspartic acid (D) at the P1 position.[10]

-

Active Site Binding: The inhibitor docks into the active site, positioning the chloromethylketone (cmk) group near the catalytic cysteine residue (Cys-163).[7][9]

-

Irreversible Inhibition: The cmk group acts as a reactive electrophile. It forms a stable, irreversible thioether covalent bond with the thiol group of the active site cysteine.[11][12] This covalent modification permanently inactivates the enzyme, thereby halting all downstream proteolytic activity.

Caption: Covalent inhibition of Caspase-3 by this compound.

Target Specificity and Quantitative Data

While this compound is most renowned as a caspase-3 inhibitor, it exhibits activity against other members of the caspase family and even other proteases. Its specificity is primarily conferred by the DEVD peptide sequence, which is preferentially recognized by executioner caspases.

| Target Protease | Reported Activity | IC50 Value | Notes |

| Caspase-3 | Irreversible Inhibitor | 18 µM[2][3][5] | IC50 determined in a cell-based assay blocking 6-OHDA-induced apoptosis. |

| Caspase-6 | Potent Inhibition | Not specified | Shares substrate specificity with Caspase-3.[2][11][12] |

| Caspase-7 | Potent Inhibition | Not specified | Shares substrate specificity with Caspase-3.[2][7][11][12] |

| Caspase-8 | Potent Inhibition | Not specified | An initiator caspase also inhibited by this compound.[2][11][12] |

| Caspase-10 | Potent Inhibition | Not specified | An initiator caspase also inhibited by this compound.[2][11] |

| Calpain | Direct Inhibition | Not specified | A calcium-dependent cysteine protease involved in necrosis.[11][12][13][14] |

Role in Apoptotic Signaling Pathways

Caspase-3 is the primary executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][15] this compound blocks the apoptotic cascade at a crucial convergence point, preventing the cleavage of key cellular substrates that leads to the morphological hallmarks of apoptosis.[16]

Extrinsic Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[15] Active caspase-8 then directly cleaves and activates procaspase-3.[15][17]

Caption: Inhibition of the Extrinsic Apoptosis Pathway by this compound.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[15] Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates caspase-9.[15] Active caspase-9 then proceeds to cleave and activate procaspase-3.[15][17]

Caption: Inhibition of the Intrinsic Apoptosis Pathway by this compound.

Experimental Protocols and Workflow

This compound is a critical tool for elucidating caspase-dependent signaling. Below are representative protocols for its use.

General Experimental Workflow

A typical cell-based experiment involves pre-treatment with the inhibitor before inducing apoptosis to determine if the observed cell death is caspase-3 dependent.

Caption: Standard experimental workflow for using this compound.

Protocol 1: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies caspase-3 activity in cell lysates using a specific fluorogenic substrate.

-

Materials:

-

Methodology:

-

Induce apoptosis in cell cultures, including a set of cells pre-treated with this compound (e.g., 50 µM).

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in Lysis Buffer and incubate for 20 minutes at 37°C.[2]

-

Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

-

In a 96-well plate, add the cytosolic extract.

-

Add the Ac-DEVD-AFC substrate to each well.

-

Incubate for 1 hour at 37°C, protected from light.[2]

-

Measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]

-

Compare the fluorescence levels between untreated, apoptosis-induced, and inhibitor-treated samples. A significant reduction in fluorescence in the this compound group indicates specific inhibition of caspase-3 activity.

-

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials:

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Add the apoptosis-inducing agent and incubate for the desired time (e.g., 24-36 hours).[2]

-

Remove the treatment medium and add the MTT solution to each well.

-

Incubate for 3 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.[2]

-

Calculate cell viability as a percentage relative to the untreated control. A dose-dependent increase in viability in the presence of this compound demonstrates its protective effect against apoptosis.[2]

-

Conclusion

This compound is an indispensable research tool that functions as an irreversible inhibitor of caspase-3 and related proteases. Its mechanism is rooted in its ability to act as a substrate mimic, leading to the covalent modification and inactivation of the enzyme's catalytic cysteine. By effectively blocking the central executioner of apoptosis, this compound allows researchers to dissect the intricate signaling pathways governing programmed cell death, evaluate the therapeutic potential of apoptosis inhibition, and distinguish between caspase-dependent and independent cell death mechanisms.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Z-Devd-fmk | C30H41FN4O12 | CID 16760394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]

- 6. Z-DEVD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 7. Caspase 3 - Wikipedia [en.wikipedia.org]

- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. phostag.net [phostag.net]

- 12. z-devd-fmk.com [z-devd-fmk.com]

- 13. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. assaygenie.com [assaygenie.com]

z-DEVD-cmk: A Technical Guide to a Specific Caspase-3 Inhibitor

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the specific caspase-3 inhibitor, z-DEVD-cmk. It details its mechanism of action, provides quantitative data on its inhibitory effects, and outlines comprehensive experimental protocols.

Introduction

This compound, also known as Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-cmk, is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of programmed cell death. Due to its central role in apoptosis, the specific inhibition of caspase-3 by this compound provides a valuable tool for studying the mechanisms of apoptosis and for the development of therapeutics targeting apoptotic pathways in various diseases, including neurodegenerative disorders and ischemic injury. The peptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site of key caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP), allowing this compound to specifically target the active site of this enzyme.

Mechanism of Action

This compound is a cell-permeable inhibitor that functions through the irreversible covalent modification of the catalytic cysteine residue within the active site of caspase-3. The chloromethylketone (cmk) group is a reactive electrophile that forms a stable thioether bond with the thiol group of the active site cysteine. This covalent linkage permanently inactivates the enzyme, thereby blocking all downstream apoptotic events mediated by caspase-3. While this compound is highly specific for caspase-3, it has been reported to also inhibit other caspases, such as caspases-6, -7, -8, and -10, albeit with lower efficiency.[1] Furthermore, some studies have indicated an inhibitory effect on the calcium-dependent cysteine protease, calpain, which is involved in necrotic cell death.[2]

Figure 1: Mechanism of this compound irreversible inhibition of caspase-3.

Quantitative Data

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound against caspase-3 and other proteases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C27H35ClN4O12 |

| Molecular Weight | 643.0 g/mol |

| CAS Number | 250584-13-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Table 2: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Notes |

| Caspase-3 | 18 µM | Specific and irreversible inhibition.[1] |

| Caspase-6 | Potent | Also shows potent inhibition, though specific IC50 is not well-documented.[1] |

| Caspase-7 | Potent | Also shows potent inhibition, though specific IC50 is not well-documented.[1] |

| Caspase-8 | Potent | Also shows potent inhibition, though specific IC50 is not well-documented.[1] |

| Caspase-10 | Potent | Also shows potent inhibition, though specific IC50 is not well-documented.[1] |

| Calpain | Inhibits | Reduces calpain-mediated α-spectrin cleavage.[2] |

Signaling Pathways

Caspase-3 is a central executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Figure 2: Caspase-3 signaling pathways and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Inhibition of Apoptosis in Cell Culture

This protocol describes the general workflow for using this compound to inhibit apoptosis in a cell culture model.

Figure 3: Experimental workflow for this compound in cell culture.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Pre-treatment: The following day, pre-treat the cells with the desired concentration of this compound (typically in the range of 20-100 µM) by adding it to the culture medium. Include a vehicle control (DMSO) for comparison. Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the culture medium containing this compound or vehicle.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) to allow for the induction of apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization or scraping, and wash with cold PBS.

-

Downstream Analysis: Proceed with the desired method for apoptosis analysis, such as a caspase-3 activity assay, Western blot for cleaved PARP or cleaved caspase-3, or flow cytometry analysis of Annexin V/Propidium Iodide staining.

Caspase-3 Activity Assay (Colorimetric)

This protocol is for measuring caspase-3 activity in cell lysates using a colorimetric substrate, Ac-DEVD-pNA.[3]

Materials:

-

Cell pellets (treated and control)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Ac-DEVD-pNA substrate (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Resuspend cell pellets in cold lysis buffer and incubate on ice for 15-20 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well. Then, add 5 µL of Ac-DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of Caspase-3 Cleavage

This protocol is for detecting the cleavage of pro-caspase-3 into its active fragments by Western blot.[4]

Materials:

-

Cell pellets

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against caspase-3 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved caspase-3 fragments (p17/p19) and a decrease in the pro-caspase-3 band (p32) indicate caspase-3 activation, which should be inhibited in the this compound treated samples.

Conclusion

This compound is an indispensable tool for the study of apoptosis. Its specificity for caspase-3, coupled with its cell permeability and irreversible mode of action, allows for precise dissection of the apoptotic signaling pathways. The methodologies and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in both basic research and drug discovery applications. Careful consideration of its potential off-target effects, particularly at higher concentrations, is necessary for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to z-DEVD-cmk: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of z-DEVD-cmk, a potent and irreversible inhibitor of caspase-3. As a key executioner caspase in the apoptotic pathway, caspase-3 is a critical target in various therapeutic areas, including neurodegenerative diseases, ischemic injury, and cancer. This document details the mechanism of action of this compound, presents its inhibitory profile, and offers detailed experimental protocols for its application in research settings. Furthermore, this guide includes visual representations of the apoptotic signaling pathway and experimental workflows to facilitate a deeper understanding of its utility.

Introduction

This compound, or N-benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone, is a synthetic tetrapeptide that acts as a specific and irreversible inhibitor of caspase-3. The peptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3. The chloromethylketone (cmk) moiety forms a covalent bond with the active site cysteine of the caspase, leading to its irreversible inactivation. Due to its cell-permeable nature, this compound is a valuable tool for studying the role of caspase-3 in cellular processes and for investigating the therapeutic potential of caspase inhibition.

It is important to note that much of the publicly available quantitative inhibitory data has been generated for the closely related fluoromethylketone (fmk) analog, z-DEVD-fmk. Given their structural and functional similarities, the data for z-DEVD-fmk is presented here as a close approximation of the activity of this compound. Both compounds are widely used as selective caspase-3 inhibitors.

Chemical Structure and Properties

The chemical structure and properties of this compound are fundamental to its biological function.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(Phenylmethoxy)carbonyl]-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide | [1] |

| Molecular Formula | C27H35ClN4O12 | [1] |

| Molecular Weight | 643.04 g/mol | [1] |

| CAS Number | 250584-13-5 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. | [2] |

Mechanism of Action and Biological Activity

This compound functions as an irreversible inhibitor of caspase-3. The DEVD peptide sequence directs the inhibitor to the active site of caspase-3. The chloromethylketone group then reacts with the catalytic cysteine residue in the enzyme's active site, forming a stable covalent bond and rendering the enzyme inactive.

While primarily targeting caspase-3, this compound and its fmk analog have been shown to inhibit other caspases, particularly other executioner caspases, and even the non-caspase protease calpain at higher concentrations.[3]

Table 2: Inhibitory Activity of z-DEVD-fmk against Various Caspases

| Target Caspase | Inhibition Constant (IC50) | Reference |

| Caspase-3 | 18 µM | [4][5] |

| Caspase-3 | 1.326 µM (in a specific assay) | |

| Caspase-6 | Potent inhibition reported | [4][6] |

| Caspase-7 | Potent inhibition reported | [4][6] |

| Caspase-8 | Potent inhibition reported | [4][6] |

| Caspase-9 | Same inhibitor competency as z-VAD-fmk | [7] |

| Caspase-10 | Potent inhibition reported | [4][6] |

Signaling Pathways

This compound intervenes in the final execution phase of the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 playing a central role.

Caption: Apoptotic signaling pathways and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (and vehicle control, e.g., DMSO)

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Pre-treat cells with this compound or vehicle control for 1-2 hours. Induce apoptosis with the chosen agent and incubate for the desired time.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 20-30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Caspase Assay: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate to a final concentration of 50 µM.

-

Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate intervals using a fluorometer with excitation/emission wavelengths of ~380/460 nm for AMC or ~400/505 nm for AFC.

-

Data Analysis: Express caspase-3 activity as the rate of change in fluorescence intensity per microgram of protein.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (and vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound and the apoptosis-inducing agent as described in the previous protocol.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A generalized experimental workflow for assessing caspase inhibition.

Conclusion

This compound is a powerful and specific tool for the irreversible inhibition of caspase-3. Its well-defined chemical properties and mechanism of action make it an invaluable reagent for researchers in the fields of apoptosis, cancer biology, and neuroscience. The experimental protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in the laboratory. As research into the intricate roles of caspases in health and disease continues, the utility of specific inhibitors like this compound will undoubtedly remain critical for advancing our understanding and developing novel therapeutic strategies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Z-Devd-fmk | C30H41FN4O12 | CID 16760394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cell Permeability and Intracellular Uptake of z-DEVD-cmk

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability, intracellular uptake, and mechanism of action of z-DEVD-cmk, a widely utilized inhibitor of caspase-3. This document synthesizes key data from published literature, details common experimental protocols, and visualizes complex pathways and workflows to support research and development efforts in the fields of apoptosis and drug discovery.

Introduction to this compound

This compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) is a specific, irreversible, and cell-permeable peptide inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, ultimately leading to the orchestrated dismantling of the cell. The ability of this compound to efficiently penetrate the cell membrane and covalently bind to the active site of caspase-3 makes it an invaluable tool for studying the downstream events of caspase-3 activation and for investigating the therapeutic potential of apoptosis inhibition.

Physicochemical Properties and Cell Permeability

The efficacy of this compound in cell-based assays is fundamentally dependent on its ability to cross the plasma membrane and reach its cytosolic target. While specific permeability coefficients are not widely reported in the literature, the molecule is consistently described as "cell-permeable".[1][2][3] This property is attributed to key chemical modifications:

-

N-terminus Benzyloxycarbonyl (Z) group: This aromatic group increases the hydrophobicity of the peptide, facilitating its passive diffusion across the lipid bilayer of the cell membrane.[4]

-

O-methylation of Aspartic Acid and Glutamic Acid Residues: The addition of methyl groups to the carboxyl side chains neutralizes their negative charges.[1] This modification further enhances the molecule's lipophilicity and stability, preventing repulsion from the negatively charged phospholipid heads of the cell membrane and increasing its ability to diffuse into the cell.

-

Chloromethylketone (cmk) Moiety: This reactive group forms a covalent thioether bond with the cysteine residue in the active site of caspase-3, leading to irreversible inhibition. The related compound, z-DEVD-fmk (fluoromethylketone), functions via a similar irreversible mechanism.[4]

The collective effect of these modifications is a molecule designed for enhanced stability and efficient intracellular delivery.

Mechanism of Action: Inhibition of the Apoptotic Pathway

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, primarily caspase-3. Once activated, caspase-3 cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound acts by directly and irreversibly binding to the active site of caspase-3, preventing it from cleaving these downstream targets and thereby halting the apoptotic process.[5]

Quantitative Data: Effective Intracellular Concentrations

Direct measurements of this compound uptake rates are scarce. However, a substantial body of literature documents the effective concentrations required to inhibit apoptosis in various cell lines and experimental models. This data provides a practical guide to the concentrations at which sufficient intracellular uptake is achieved to elicit a biological response. The optimal concentration is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[4]

| Cell Line | Apoptotic Inducer | This compound/fmk Concentration | Incubation Time | Observed Effect & Reference |

| Jurkat (Human T-cell leukemia) | Camptothecin (4 µM) | 20 µM | 3.5 hours (30 min pre-incubation) | Reduced apoptosis to control levels.[1] |

| N27 (Rat dopaminergic neurons) | 6-OHDA (100 µM) | 50 µM | 24 hours | Dose-dependently blocked apoptotic cell death with an IC50 of 18 µM.[6] |

| 17Cl-1 (Mouse fibroblast) | Mouse Hepatitis Virus (MHV) | 80 µM | 48 hours | Strongly inhibited internucleosomal DNA cleavage (a hallmark of apoptosis).[3] |

| HCT116 (Human colon cancer) | Ruthenium-based complex | 50 µM | 50 hours (2 hr pre-incubation) | Significantly reduced the percentage of apoptotic cells.[7] |

| Cultured cortical neurons | Maitotoxin | 1 nM - 100 µM | Not specified | Significantly attenuated necrotic cell death.[8] |

| OSCC (Oral squamous carcinoma) | Not specified | 20 µM | 48 hours | Reduced the activity of caspase-3 and caspase-9.[6] |

Experimental Protocols for Assessing Intracellular Uptake and Efficacy

This section provides a generalized protocol for using this compound in a cell culture setting to test its ability to inhibit induced apoptosis.

Reagent Preparation

-

Reconstitution: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile, high-quality Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[1]

-

Storage: The DMSO stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C.[1]

Cell Treatment Workflow

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

-

Pre-incubation: Prior to inducing apoptosis, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM). Remove the old medium from the cells and add the medium containing the inhibitor. A pre-incubation period of 30 minutes to 2 hours is common.[1][7]

-

Controls: Prepare the following controls:

-

Negative Control: Cells treated with vehicle (DMSO) only. The final DMSO concentration should be kept low (typically <0.2%) to avoid toxicity.[1][4]

-

Positive Control: Cells treated with the apoptotic inducer and vehicle.

-

Inhibitor Control: Cells treated with this compound alone to assess any inherent toxicity.

-

-

Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, camptothecin, TNF-α) to the wells containing the inhibitor and the positive control wells.

-

Incubation: Incubate the cells for a period determined by the specific apoptotic inducer and cell type (e.g., 4 to 48 hours).

-

Assessment: Harvest the cells and assess the levels of apoptosis using one or more of the methods described below.

Methods for Efficacy Assessment

-

Flow Cytometry (Annexin V/Propidium Iodide Staining): This is a common method to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Effective inhibition by this compound results in a significant reduction in the Annexin V-positive cell population compared to the positive control.[1]

-

Western Blotting: The cleavage of caspase-3 substrates like PARP can be monitored. A successful experiment will show a strong cleaved-PARP band in the positive control lane, which is significantly reduced or absent in the this compound treated lane.

-

Caspase Activity Assays: Cell lysates can be incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).[6] The amount of fluorescence released is proportional to caspase-3 activity. Effective inhibition by this compound will result in fluorescence levels close to that of the negative control.[6]

Conclusion

This compound is a powerful and widely adopted tool for the study of apoptosis, owing largely to its engineered cell permeability. Key chemical modifications, including the N-terminal Z-group and O-methylation, enhance its hydrophobicity and allow for efficient passive diffusion across the cell membrane. While quantitative data on uptake kinetics is limited, its efficacy across a wide range of concentrations and cell types is well-documented. By understanding its mechanism of entry and action, and by employing rigorous experimental design, researchers can effectively leverage this compound to dissect the intricate signaling pathways of programmed cell death.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Target Specificity of z-DEVD-cmk for Caspase-3

This technical guide provides a comprehensive overview of the caspase-3 inhibitor, this compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone), focusing on its target specificity, mechanism of action, and application in apoptosis research. Detailed experimental protocols and quantitative data are presented to guide researchers in its effective use.

Introduction and Mechanism of Action

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of key cellular proteins that leads to the characteristic morphological and biochemical hallmarks of programmed cell death.[1][2] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is the consensus recognition site for caspase-3.[3][4]

This compound is a cell-permeable, irreversible inhibitor designed to target caspase-3.[5] Its mechanism involves the chloromethylketone (cmk) group, which forms a covalent thioether bond with the cysteine residue in the active site of the caspase. This covalent modification permanently inactivates the enzyme, making this compound a potent tool for studying the roles of DEVD-recognizing caspases in apoptosis.[5]

Target Specificity and Off-Target Effects

While this compound is widely used as a "specific" caspase-3 inhibitor, it is more accurately described as a selective inhibitor. Its primary target is caspase-3; however, it demonstrates significant inhibitory activity against other caspases that share similar substrate specificities, and even non-caspase proteases.

Cross-Reactivity with other Caspases: this compound has been shown to potently inhibit other executioner caspases, particularly caspase-7, and can also inhibit initiator caspases like caspase-6, caspase-8, and caspase-10 at higher concentrations.[5][6][7] This is a critical consideration when designing experiments to dissect the specific roles of individual caspases.

Inhibition of Non-Caspase Proteases: Notably, this compound has been demonstrated to inhibit calpain, a calcium-dependent cysteine protease involved in both apoptosis and necrosis.[5][8] This dual inhibition profile can be advantageous in neuroprotection studies where both caspase and calpain pathways contribute to cell death, but it can also complicate the interpretation of results aimed at isolating caspase-3-specific effects.[7][8]

Quantitative Data on Inhibitor Specificity

The following table summarizes the inhibitory constants for this compound against various proteases. Researchers should note that IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values can vary based on the assay conditions, substrate used, and whether the assay was performed with purified recombinant enzymes or in cell lysates.

| Target Protease | Inhibitor | IC50 | Kd (Binding Affinity) | Notes |

| Caspase-3 | z-DEVD-fmk | 1.326 µM[9] | 2.6 µM[9] | Strong inhibition of recombinant human caspase-3.[9] |

| Caspase-3 | z-DEVD-fmk | 18 µM[6][10] | Not Reported | Value for blocking 6-OHDA-induced apoptotic cell death in N27 cells.[6] |

| Caspase-4 | z-DEVD-fmk | No significant interaction[9] | No significant binding[9] | Tested against recombinant human caspase-4.[9] |

| Caspase-8 | z-DEVD-fmk | No significant interaction[9] | No significant binding[9] | Tested against recombinant human caspase-8.[9] |

| Caspase-9 | z-DEVD-fmk | No significant interaction[9] | No significant binding[9] | Tested against recombinant human caspase-9.[9] |

| Calpain I | z-DEVD-fmk | Inhibition Observed | Not Reported | Reduced hydrolysis of casein in a cell-free assay.[8] |

*Note: Data presented is for the closely related fluoromethylketone (fmk) derivative, which shares an identical peptide sequence and a similar irreversible mechanism to the chloromethylketone (cmk) derivative.

Signaling Pathways and Inhibition Mechanism

The following diagrams illustrate the central role of Caspase-3 in apoptosis and the mechanism of its inhibition by this compound.

References

- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phostag.net [phostag.net]

- 6. selleckchem.com [selleckchem.com]

- 7. z-devd-fmk.com [z-devd-fmk.com]

- 8. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The DEVD Motif: A Technical Guide to Caspase-3 Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a key executioner in the intricate symphony of apoptosis, or programmed cell death, plays a pivotal role in the dismantling of the cell. Its highly specific proteolytic activity is central to the morphological and biochemical changes observed during this process. A cornerstone of this specificity lies in the recognition of a particular amino acid sequence in its substrates: Asp-Glu-Val-Asp, commonly known as the DEVD motif. This technical guide provides an in-depth exploration of the DEVD substrate sequence for caspase-3, offering a comprehensive resource for researchers and professionals in drug development. We will delve into the quantitative kinetics of substrate cleavage, detailed experimental protocols for assessing caspase-3 activity, and the broader context of the caspase-3 signaling pathway.

Data Presentation: Quantitative Analysis of Caspase-3 Substrate and Inhibitor Interactions

The efficiency and selectivity of caspase-3 are quantified through kinetic parameters such as the Michaelis constant (Km), catalytic rate constant (kcat), and the inhibition constant (Ki). These values are crucial for comparing the affinity and turnover of various substrates and the potency of inhibitors, which is of paramount importance in drug discovery and development.

Kinetic Parameters for Caspase-3 Substrates

The following table summarizes the kinetic constants for the cleavage of various synthetic fluorogenic and chromogenic substrates by caspase-3. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reporter Group | Reference |

| Ac-DEVD-pNA | 11 | 2.4 | 218,181 | p-Nitroaniline (Chromogenic) | [No specific reference found] |

| Ac-DEVD-AFC | 9.7 | Not Reported | Not Reported | 7-Amino-4-trifluoromethylcoumarin (Fluorogenic) | [No specific reference found] |

| Ac-DEVD-AMC | 10 | Not Reported | Not Reported | 7-Amino-4-methylcoumarin (Fluorogenic) | [No specific reference found] |

| Z-DEVD-AFC | Not Reported | 10.6 | 662,500 | 7-Amino-4-trifluoromethylcoumarin (Fluorogenic) | [No specific reference found] |

Inhibition Constants for Caspase-3 Inhibitors

The potency of various inhibitors targeting caspase-3 is represented by their inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor.

| Inhibitor | Ki (nM) | Type of Inhibition | Reference |

| Ac-DEVD-CHO | < 1 | Reversible, Competitive | [1] |

| Z-DEVD-FMK | Not Reported | Irreversible | [2] |

| Ac-DNLD-CHO | 0.68 | Not Reported | [No specific reference found] |

Experimental Protocols

Accurate and reproducible measurement of caspase-3 activity is fundamental to apoptosis research. Below are detailed methodologies for commonly employed assays.

Fluorometric Caspase-3 Activity Assay using DEVD-AFC

This assay quantifies caspase-3 activity based on the cleavage of the fluorogenic substrate Ac-DEVD-AFC.

Materials:

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

Ac-DEVD-AFC substrate (1 mM stock in DMSO)

-

Fluorometer with excitation at 400 nm and emission at 505 nm

-

96-well black microplate

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.

-

Harvest cells by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate. Determine the protein concentration using a standard protein assay.

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of 1 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced sample to the non-induced control.

-

Colorimetric Caspase-3 Activity Assay using DEVD-pNA

This assay measures caspase-3 activity through the colorimetric detection of p-nitroaniline (pNA) released from the substrate Ac-DEVD-pNA.

Materials:

-

Cell Lysis Buffer (as described above)

-

2X Reaction Buffer (as described above)

-

Ac-DEVD-pNA substrate (4 mM stock in DMSO)

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

-

96-well clear microplate

Procedure:

-

Cell Lysate Preparation:

-

Follow the same procedure as for the fluorometric assay.

-

-

Assay Reaction:

-

In a 96-well clear microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Measure the absorbance at 405 nm.

-

The fold-increase in caspase-3 activity is calculated by comparing the absorbance of the induced sample to the non-induced control.

-

Western Blot Analysis of Cleaved Caspase-3

This method allows for the specific detection of the active form of caspase-3.

Materials:

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for cleaved caspase-3 (Asp175)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in the activity assays.

-

Quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an appropriate imaging system. The active caspase-3 will appear as a 17/19 kDa fragment.

-

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Caspase-3 signaling pathway in apoptosis.

Caption: Experimental workflow for caspase-3 activity assays.

Caption: DEVD substrate interaction with caspase-3 active site.

References

Methodological & Application

Application Note: Detection of Apoptosis using a z-DEVD-based Flow Cytometry Assay

For Research Use Only.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of caspase-3 is considered a hallmark of apoptosis.[1][2]

This application note provides a detailed protocol for the detection of activated caspase-3 in apoptotic cells using a fluorescently labeled, cell-permeable, and irreversible caspase-3 inhibitor, z-DEVD-cmk, in a flow cytometry-based assay. The methodology is based on the high affinity and specificity of the this compound probe for the active site of caspase-3. This allows for the sensitive and quantitative measurement of apoptosis in a cell population.

Principle of the Method

The assay utilizes a fluorochrome-labeled derivative of this compound (e.g., FITC-DEVD-FMK). This probe readily penetrates the plasma membrane and covalently binds to the active site of caspase-3.[3] Once bound, the fluorescent probe is retained within the cell. The intensity of the fluorescent signal is directly proportional to the amount of active caspase-3, allowing for the identification and quantification of apoptotic cells by flow cytometry. This method can be multiplexed with other markers, such as a dead cell stain (e.g., Propidium Iodide or 7-AAD), to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials and Methods

Reagents and Materials

-

Cells of interest (e.g., Jurkat, HeLa)

-

Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)

-

This compound based fluorescent probe (e.g., FITC-DEVD-FMK)

-

1X Phosphate Buffered Saline (PBS)

-

Binding Buffer (specific to the kit or can be prepared)

-

Dead cell stain (e.g., Propidium Iodide, 7-AAD)

-

Flow cytometer tubes

-

Micropipettes and tips

-

Cell culture medium

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Flow cytometer

Experimental Protocol

This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

-

Induction of Apoptosis:

-

Plate cells at a density of 1 x 10^6 cells/mL in appropriate cell culture medium.

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. An untreated cell population should be included as a negative control. For example, Jurkat cells can be treated with 2 µM Camptothecin for 4 hours.

-

Incubate cells at 37°C in a 5% CO2 incubator.

-

-

Cell Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 1 µL of the fluorescent this compound probe to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

(Optional) If using a dead cell stain, add it to the cell suspension for the last 5-15 minutes of incubation, following the manufacturer's instructions.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

For the fluorescent this compound probe (e.g., FITC conjugate), use the appropriate laser and filter settings (e.g., 488 nm excitation and a 530/30 nm emission filter).

-

For the dead cell stain (e.g., Propidium Iodide), use the appropriate laser and filter settings (e.g., 488 nm excitation and a >670 nm long-pass filter).

-

Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

-

Set up appropriate gates to distinguish between viable (low fluorescence), apoptotic (high this compound fluorescence), and necrotic/late apoptotic (high this compound and high dead cell stain fluorescence) cell populations.

-

Data Presentation

The following table summarizes representative quantitative data for a typical apoptosis experiment using a this compound based assay.

| Parameter | Untreated Control | Apoptosis-Inducer Treated |

| Cell Type | Jurkat | Jurkat |

| Apoptosis Inducer | None | 2 µM Camptothecin |

| Incubation Time | 4 hours | 4 hours |

| % Viable Cells | >95% | 40-60% |

| % Apoptotic Cells | <5% | 30-50% |

| % Necrotic/Late Apoptotic Cells | <2% | 5-15% |

Signaling Pathway and Experimental Workflow

Caspase Activation Pathway in Apoptosis

Caption: Caspase signaling cascade leading to apoptosis.

Experimental Workflow for Apoptosis Detection

Caption: Flow cytometry apoptosis assay workflow.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence in negative control | - Autofluorescence of cells- Reagent concentration too high | - Run an unstained control to assess autofluorescence- Titrate the this compound probe to determine the optimal concentration |

| Low signal in apoptotic sample | - Inefficient apoptosis induction- Insufficient incubation time with the probe- Probe degradation | - Optimize the concentration and incubation time of the apoptosis inducer- Increase the incubation time with the this compound probe- Use fresh or properly stored probe |

| High percentage of necrotic cells | - Apoptosis inducer is too toxic at the used concentration- Cells were handled too roughly | - Perform a dose-response curve for the apoptosis inducer- Handle cells gently during washing and resuspension steps |

References

Application Notes: Analysis of Apoptosis via PARP Cleavage Using Western Blot and the Caspase-3 Inhibitor, z-DEVD-cmk

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] Caspase-3 is a critical executioner caspase that, once activated, cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

One of the most prominent substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair and stability.[3][4] During apoptosis, caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[3] This cleavage inactivates PARP, preventing DNA repair and conserving cellular energy (ATP and NAD) required for the apoptotic process.[5] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore considered a reliable marker for apoptosis.[3][4][6]

The peptide inhibitor z-DEVD-cmk (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-chloromethylketone) is a specific and irreversible inhibitor of caspase-3. It acts by binding to the active site of caspase-3, thereby preventing the cleavage of its downstream substrates, including PARP. This makes this compound an invaluable tool for studying caspase-3 dependent apoptotic pathways. By comparing the levels of PARP cleavage in the presence and absence of this compound, researchers can confirm that the observed apoptosis is mediated through the caspase-3 pathway.

These application notes provide a detailed protocol for inducing apoptosis in a cell culture model, inhibiting this process with this compound, and analyzing the subsequent PARP cleavage by Western blot.

Signaling Pathway of Caspase-3 Mediated PARP Cleavage

The diagram below illustrates the central role of Caspase-3 in the apoptotic signaling cascade that leads to PARP cleavage and how this compound intervenes in this process. An apoptotic stimulus triggers a cascade that activates Caspase-3, which in turn cleaves PARP, inactivating its DNA repair function and promoting apoptosis. The inhibitor this compound specifically blocks the activity of Caspase-3, thereby preventing PARP cleavage.

Caption: Caspase-3 activation and PARP cleavage pathway with this compound inhibition.

Experimental Protocols

Overall Experimental Workflow

The following diagram outlines the complete workflow for the analysis of PARP cleavage, from cell culture and treatment to final data analysis.

Caption: Workflow for Western blot analysis of PARP cleavage.

Protocol 1: Cell Culture, Treatment, and Induction of Apoptosis

This protocol is optimized for adherent or suspension cell lines (e.g., HeLa, Jurkat). Conditions may need to be adjusted based on the specific cell line used.

-

Cell Seeding:

-

Adherent Cells: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Suspension Cells: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in T-25 flasks or 6-well plates.

-

-

Experimental Groups: Prepare triplicate wells/flasks for each condition:

-

Group A (Untreated Control): Cells treated with vehicle control (e.g., DMSO).

-

Group B (Apoptosis Induction): Cells treated with an apoptosis-inducing agent (e.g., 1 µM Staurosporine, 50 ng/mL TNF-α + 10 µg/mL Cycloheximide).

-

Group C (Inhibitor + Apoptosis Induction): Cells pre-treated with this compound followed by the apoptosis-inducing agent.

-

-

Inhibitor Pre-treatment:

-

To Group C, add this compound to a final concentration of 20-50 µM.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator.[7]

-

-

Apoptosis Induction:

-

To Groups B and C, add the apoptosis-inducing agent. Add an equivalent volume of vehicle to Group A.

-

Incubate for the desired time period (typically 3-6 hours, but may require a time-course experiment to optimize).

-

-

Cell Harvesting:

-

Suspension Cells: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.

-

Adherent Cells: Aspirate the media. Wash cells once with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microfuge tube. Centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once more with 1 mL of ice-cold PBS.

-

Protocol 2: Whole-Cell Lysate Preparation

-

Lysis Buffer Preparation: Prepare ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.

-

Cell Lysis:

-

Resuspend the cell pellet from Protocol 1 in 100-200 µL of ice-cold supplemented RIPA buffer.

-

Vortex briefly and incubate on ice for 30 minutes, vortexing every 10 minutes.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled microfuge tube. Avoid disturbing the pellet.

-

Store the lysate at -80°C or proceed immediately to protein quantification.

-

Protocol 3: SDS-PAGE and Western Blotting

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

Sample Preparation:

-

Based on the protein concentration, calculate the volume needed for 20-30 µg of total protein per sample.

-

Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto a 4-12% gradient or a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-PARP antibody in blocking buffer according to the manufacturer's recommended dilution. The antibody should be capable of detecting both full-length (116 kDa) and cleaved (89 kDa) PARP.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Data Presentation and Interpretation

The primary result of the Western blot will be the visualization of two bands for PARP: the full-length 116 kDa form and the 89 kDa cleaved fragment.[8][9]

-

Untreated Control: Should primarily show a strong band at 116 kDa with little to no band at 89 kDa.

-

Apoptosis Inducer: Should show a decrease in the 116 kDa band and a significant increase in the 89 kDa band.

-

Inducer + this compound: Should resemble the untreated control, with a strong 116 kDa band and a significantly reduced or absent 89 kDa band, demonstrating the inhibitory effect of this compound on caspase-3.

Quantitative analysis can be performed by measuring the band intensity (densitometry) using software like ImageJ. The ratio of cleaved PARP to total PARP (cleaved + full-length) or to a loading control (e.g., β-actin, GAPDH) can be calculated and presented in a table.

Table 1: Quantitative Analysis of PARP Cleavage by Densitometry

| Treatment Group | Full-Length PARP (116 kDa) Relative Intensity | Cleaved PARP (89 kDa) Relative Intensity | % PARP Cleavage (Cleaved / Total PARP) |

| Vehicle Control | 0.95 ± 0.04 | 0.05 ± 0.02 | 5% |

| Apoptosis Inducer | 0.20 ± 0.05 | 0.80 ± 0.06 | 80% |

| Apoptosis Inducer + this compound | 0.88 ± 0.06 | 0.12 ± 0.03 | 12% |

Data are representative and presented as mean ± standard deviation.

References

- 1. assaygenie.com [assaygenie.com]

- 2. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vivo Use of z-DEVD-cmk in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of z-DEVD-cmk, a potent and irreversible inhibitor of caspase-3. The following sections detail its use in various animal models of disease, including traumatic brain injury, acute hepatic failure, and myocardial ischemia-reperfusion injury. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone) is a cell-permeable tetrapeptide that specifically targets and irreversibly inhibits caspase-3, a key executioner caspase in the apoptotic pathway. By blocking the catalytic activity of caspase-3, this compound can mitigate apoptotic cell death in a variety of pathological conditions, making it a valuable tool for in vivo research and a potential therapeutic agent.

Mechanism of Action: Caspase-3 Inhibition

Caspase-3 is a critical mediator of programmed cell death. Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. This compound acts by covalently binding to the active site of caspase-3, thereby preventing its proteolytic activity and halting the apoptotic cascade.

Applications in Animal Models of Disease

Traumatic Brain Injury (TBI)

Rationale: Traumatic brain injury leads to secondary neuronal cell death, a significant component of which is mediated by apoptosis. Inhibition of caspase-3 with this compound has been shown to be neuroprotective in rodent models of TBI.

Quantitative Data Summary:

| Animal Model | Treatment Protocol | Outcome Measures | Results |

| Mouse (Controlled Cortical Impact) | 160 ng z-DEVD-fmk, intracerebroventricularly, 1 hour post-injury[1] | Motor Function (Footfaults) | Significant reduction in footfaults at 7, 14, and 21 days post-injury[1] |

| Cognitive Function (Morris Water Maze) | Improved performance in the Morris water maze test[1] | ||

| Lesion Volume | Significantly reduced lesion volume at 21 days post-injury[1] |

Experimental Protocol: Intracerebroventricular (ICV) Injection in Mice

This protocol is adapted from studies investigating the neuroprotective effects of z-DEVD-fmk in a mouse model of TBI[1].

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS with DMSO)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe with a 30-gauge needle

-

Surgical tools (scalpel, drill, sutures)

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Coordinates for the lateral ventricle in mice are typically ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the dural surface.

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Infuse the desired volume of this compound solution (e.g., 160 ng in 1-2 µL) over several minutes.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Suture the scalp incision.

-

Monitor the animal during recovery from anesthesia.

Acute Hepatic Failure

Rationale: Acute liver failure is characterized by massive hepatocyte apoptosis. The inhibition of caspase-3 is a promising strategy to mitigate liver damage in this condition.

Quantitative Data Summary:

| Animal Model | Treatment Protocol | Outcome Measures | Results |

| Mouse (Bile Duct Ligation) | 5 mg/kg z-DEVD-fmk, intraperitoneally, daily for 5 days post-surgery[2] | Serum ALT | Significantly reduced serum ALT levels[2] |

| Serum AST | Significantly reduced serum AST levels[2] | ||

| Serum LDH | Significantly reduced serum LDH levels[2] |

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

This protocol is based on a study evaluating the efficacy of z-DEVD-fmk in a mouse model of acute hepatic failure[2].

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringe with a 25-27 gauge needle

Procedure:

-

Properly restrain the mouse.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the cecum or bladder.

-

Insert the needle at a 10-20 degree angle.

-

Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

-

Inject the this compound solution (dose calculated based on body weight).

-

Withdraw the needle and return the mouse to its cage.

-

Monitor for any signs of distress.

Myocardial Ischemia-Reperfusion (I/R) Injury

Rationale: A significant portion of cardiomyocyte death following ischemia-reperfusion is due to apoptosis. Inhibition of caspase-3 has been shown to reduce infarct size and improve cardiac function in models of myocardial I/R injury.

Quantitative Data Summary (using Ac-DEVD-cmk, a close analog):

| Animal Model | Treatment Protocol | Outcome Measures | Results |

| Rat (Isolated Heart, 35 min ischemia, 120 min reperfusion) | 0.07 µM Ac-DEVD-cmk, perfused for 15 min starting 5 min before reperfusion[3][4] | Infarct Size (% of risk area) | Control: 38.5% ± 2.6%Ac-DEVD-cmk: 27.8% ± 3.3% (p<0.05)[3][4] |

Experimental Protocol: Langendorff Perfusion in Rats

This protocol describes the ex vivo administration of a caspase-3 inhibitor in an isolated rat heart model of I/R injury[3][4].

Materials:

-

Ac-DEVD-cmk or this compound

-

Krebs-Henseleit buffer

-

Langendorff apparatus

-

Surgical tools for heart isolation

-

Triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthetize the rat and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer.

-

After a stabilization period, induce global or regional ischemia by stopping the perfusion or ligating a coronary artery.

-

Following the ischemic period, initiate reperfusion with buffer containing the caspase-3 inhibitor at the desired concentration.

-

Continue reperfusion for the specified duration.

-

At the end of the experiment, freeze the heart and slice it for TTC staining to differentiate between viable and infarcted tissue.

Application in Sepsis Models

Rationale: Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. Apoptosis of immune cells and parenchymal cells contributes to the immunosuppression and organ damage seen in sepsis. Therefore, inhibiting caspase-3 is a rational therapeutic strategy.

While the direct in vivo efficacy of this compound on survival in sepsis models is an area of ongoing research, the established role of caspase-3 in sepsis pathophysiology makes it a compelling target.

General Protocol for Cecal Ligation and Puncture (CLP) Sepsis Model in Mice:

Materials:

-

Anesthetic

-

Surgical tools

-

Suture material

-

Needle (e.g., 21-gauge)

Procedure:

-

Anesthetize the mouse.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture the ligated cecum through-and-through with a needle. The size of the needle will also influence the severity.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.

-

Administer fluid resuscitation and analgesics as per the approved protocol.

-

This compound or vehicle can be administered at various time points post-CLP to assess its therapeutic effect on survival and organ function.

Conclusion

This compound is a valuable research tool for investigating the role of apoptosis in various disease models. The provided protocols and data serve as a guide for researchers and drug development professionals interested in utilizing this caspase-3 inhibitor in their in vivo studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in conditions such as sepsis.

References

- 1. researchgate.net [researchgate.net]

- 2. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determining the Optimal Working Concentration of z-DEVD-cmk for Caspase-3 Inhibition in Jurkat Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Jurkat cells, a human T-lymphoblastoid cell line, are a widely used in vitro model for studying T-cell signaling, apoptosis, and cancer research.[1] A key pathway in programmed cell death, or apoptosis, is mediated by a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Z-DEVD-cmk (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone) is a potent and irreversible inhibitor of caspase-3.[2][3] It acts by covalently binding to the active site of the enzyme, thereby blocking its proteolytic activity.[4] Determining the optimal working concentration of this compound is crucial for effectively inhibiting apoptosis in experimental settings without inducing off-target effects or cytotoxicity. This document provides a comprehensive guide, including detailed protocols and quantitative data, to establish the optimal concentration of this compound for use in Jurkat cells.

Mechanism of Action: Caspase-3 Inhibition by this compound

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves specific cellular targets, dismantling the cell in a controlled manner. The peptide sequence Asp-Glu-Val-Asp (DEVD) is the preferential recognition site for caspase-3.[5] The this compound inhibitor mimics this substrate, allowing it to enter the enzyme's active site. The fluoromethylketone (FMK) group then forms an irreversible covalent bond with the catalytic cysteine residue of caspase-3, permanently inactivating it.[4]

Data Presentation: Effective Concentrations of this compound